1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde
Description
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a carbaldehyde group at position 1, a methyl group at position 2, and a 2,2-difluoroethyl substituent. This compound combines steric bulk from the cyclopentane backbone, electrophilic reactivity from the aldehyde group, and unique electronic effects from the difluoroethyl moiety.
Properties
Molecular Formula |
C9H14F2O |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H14F2O/c1-7-3-2-4-9(7,6-12)5-8(10)11/h6-8H,2-5H2,1H3 |
InChI Key |
MMPMJBDLVIIPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentane derivatives.
Introduction of the Difluoroethyl Group: This step involves the addition of a difluoroethyl group to the cyclopentane ring. This can be achieved through a nucleophilic substitution reaction using a difluoroethyl halide (e.g., difluoroethyl bromide) and a suitable base.
Formylation: The final step is the introduction of the carbaldehyde group. This can be done using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is highly reactive, making it a key site for nucleophilic attack. The difluoroethyl group can influence the reactivity and stability of the compound through electron-withdrawing effects, which can affect the overall reaction mechanism.
Comparison with Similar Compounds
Aldehyde-Containing Cyclopentanes
- 2-Methylcyclopentane-1-carbaldehyde: Lacks the difluoroethyl group.
- 1-Formyl-2-methylcyclopentane : Similar aldehyde positioning but lacks fluorinated substituents. This may result in higher polarity and lower thermal stability due to reduced electron-withdrawing effects.
Fluorinated Cyclopentanes
- Chlorine’s lower electronegativity may reduce inductive effects on the aldehyde group compared to fluorine .
- 1-(Ethyl)-2-methylcyclopentane-1-carbaldehyde: Non-fluorinated ethyl group diminishes electron-withdrawing effects, likely reducing the aldehyde’s electrophilicity and oxidative stability.
Substituent Effects on Physical Properties
| Property | 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde | 2-Methylcyclopentane-1-carbaldehyde | 1-(2,2-Dichloroethyl)-2-methylcyclopentane-1-carbaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~192.2 (estimated) | ~140.2 | ~205.1 |
| Electronegativity | High (due to -CF₂CH₃) | Moderate | Moderate (Cl less electronegative than F) |
| Lipophilicity (LogP) | ~2.5 (predicted) | ~1.8 | ~3.0 |
Key Findings:
- The difluoroethyl group enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability in biological systems compared to non-fluorinated analogs.
Biological Activity
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde is a fluorinated organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structural features lend to various biological activities, particularly in enzyme inhibition and interactions with biological receptors. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclopentane ring substituted with a difluoroethyl group and a carbaldehyde functional group. The presence of fluorine atoms enhances its lipophilicity, which can improve membrane permeability and interaction with biological targets.
Biological Activity Overview
This compound has been investigated for its potential biological activities:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which is crucial for therapeutic applications.
- Protein-Ligand Interactions : Its structural characteristics facilitate interactions with various proteins, making it a candidate for biochemical probes.
- Therapeutic Potential : Research indicates potential applications in treating neuropsychiatric disorders and other conditions through modulation of receptor activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The difluoroethyl group enhances the compound's capacity to form strong hydrogen bonds with biological molecules.
- Electrostatic Interactions : The electronegative fluorine atoms can engage in electrostatic interactions that stabilize binding to target proteins.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways relevant to various diseases.
Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Research Findings
Case Studies
- Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry reported that this compound inhibited cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The inhibition led to reduced proliferation of cancer cells in vitro.
- Neurotensin Receptor Modulation : Another investigation highlighted the compound's interaction with neurotensin receptors, suggesting its potential in treating neuropsychiatric disorders. The study found that it could modulate receptor activity, thereby influencing neurotransmitter release and signaling.
- Preclinical Efficacy : Research conducted on animal models indicated that the compound exhibited neuroprotective effects against oxidative stress, supporting its therapeutic potential in neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
